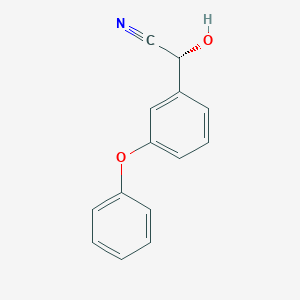![molecular formula C37H44N2O6 B104395 2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)- CAS No. 18643-47-5](/img/structure/B104395.png)
2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)-, commonly known as GW501516, is a synthetic drug that has been extensively studied for its potential use in treating various diseases and conditions. It is a PPARδ receptor agonist, which means that it activates a specific type of receptor in the body that is involved in regulating metabolism and energy production.
Wirkmechanismus
GW501516 works by activating the PPARδ receptor, which is involved in regulating the expression of genes involved in metabolism and energy production. This results in increased fat burning and improved endurance, among other effects.
Biochemische Und Physiologische Effekte
GW501516 has been shown to have a number of biochemical and physiological effects, including increased fat burning, improved insulin sensitivity, and increased endurance. It has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using GW501516 in lab experiments is that it has been extensively studied and its effects are well understood. However, one limitation is that its use is banned by most sports organizations, which may limit its potential applications.
Zukünftige Richtungen
There are a number of potential future directions for research on GW501516, including further studies on its potential use in treating various diseases and conditions, as well as studies on its long-term safety and potential side effects. Additionally, further research is needed to better understand the mechanisms underlying its effects, and to identify potential new targets for drug development based on its mode of action.
Synthesemethoden
The synthesis of GW501516 involves several steps, including the reaction of 2-naphthalenecarboxylic acid with thionyl chloride to form 2-naphthalenecarboxylic acid chloride. This is then reacted with 4-(4-nitrophenoxy)phenol and 1-bromo-4-(2,4-dimethylphenyl)butane to form the final product.
Wissenschaftliche Forschungsanwendungen
GW501516 has been studied for its potential use in treating a variety of conditions, including obesity, diabetes, and cardiovascular disease. It has also been shown to have potential as a performance-enhancing drug for athletes, although its use in this context is banned by most sports organizations.
Eigenschaften
CAS-Nummer |
18643-47-5 |
|---|---|
Produktname |
2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)- |
Molekularformel |
C37H44N2O6 |
Molekulargewicht |
612.8 g/mol |
IUPAC-Name |
N-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)naphthalene-2-carboxamide |
InChI |
InChI=1S/C37H44N2O6/c1-7-36(3,4)25-15-20-32(31(23-25)37(5,6)8-2)44-22-12-11-21-38-35(41)30-24-33(28-13-9-10-14-29(28)34(30)40)45-27-18-16-26(17-19-27)39(42)43/h9-10,13-20,23-24,40H,7-8,11-12,21-22H2,1-6H3,(H,38,41) |
InChI-Schlüssel |
ZSDDKJNSRHOOHU-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCCNC(=O)C2=C(C3=CC=CC=C3C(=C2)OC4=CC=C(C=C4)[N+](=O)[O-])O)C(C)(C)CC |
Kanonische SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCCNC(=O)C2=C(C3=CC=CC=C3C(=C2)OC4=CC=C(C=C4)[N+](=O)[O-])O)C(C)(C)CC |
Andere CAS-Nummern |
18643-47-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



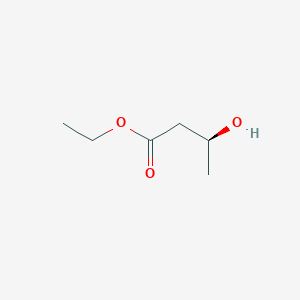
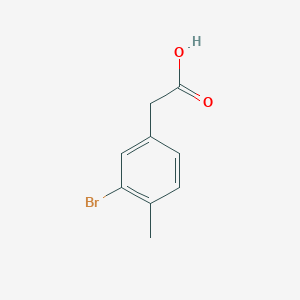
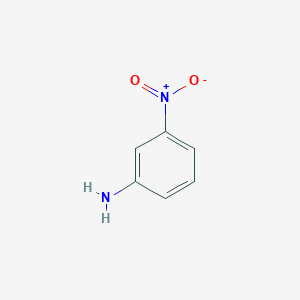
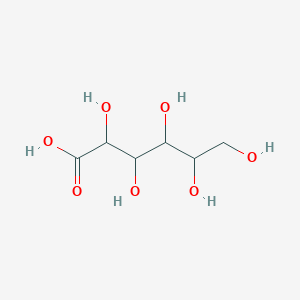
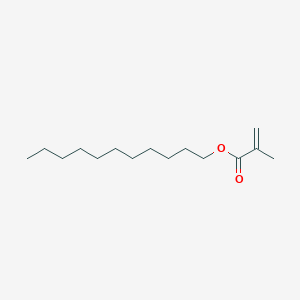
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B104323.png)
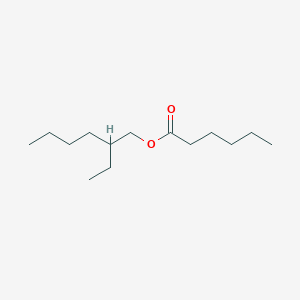
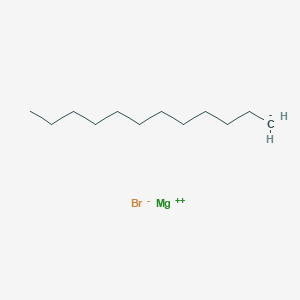
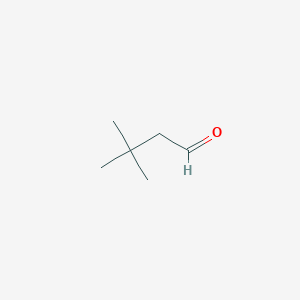
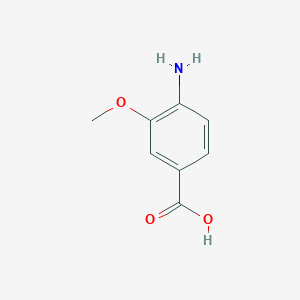
![3-Methylbenzo[g]isoquinoline](/img/structure/B104344.png)
![N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide](/img/structure/B104346.png)
